2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one, commonly known as BMPI, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. BMPI is a member of the pyrimidoindole family of compounds and is known for its unique structure and properties.
Scientific Research Applications
Anti-Cancer Activity
The compound has shown promising anti-cancer potential. In a study by Feng et al., a series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed and synthesized. These compounds demonstrated moderate to excellent antiproliferative activity against cancer cell lines, including Hela, A549, HepG2, and MCF-7. Notably, intermediate 3 exhibited inhibitory effects with IC50 values ranging from 50.30 μM to 60.31 μM. Additionally, compounds 4a–4d, bearing sulfonyl groups, showed significant antiproliferative activity, with compound 4c being the most potent (IC50 values of 13.71 μM, 9.42 μM, 15.06 μM, and 14.77 μM). The introduction of sulfonyl groups enhanced the compound’s anti-tumor properties. Alkyl-substituted compounds (4e–4g) also displayed good antiproliferative activity, with compound 4g having an IC50 value below 30 μM. These findings suggest that 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives hold promise as anti-cancer agents .
Cytotoxic Activity
Hydrazide-based derivatives of this compound have shown potent cytotoxic activity. Hydrazides 12 and 13, obtained through hydrazinolysis of esters, exhibited significant cytotoxic effects against the MCF-7 cell line. Their IC50 values (4.25 μM and 5.35 μM, respectively) were comparable to that of the standard drug 5-fluorouracil (IC50 6.98 μM) .
Allene Group Bearing Compound
Compound 88, derived from reductive amination and intramolecular alkyne radical cyclization, bears an allene group. Further investigation into its properties and potential applications is warranted .
Mechanism of Action
Target of Action
Similar compounds have been found to targetc-Met , a receptor tyrosine kinase . This receptor plays a crucial role in cancer cell survival, proliferation, and metastasis .
Mode of Action
It’s suggested that similar compounds inhibit the proliferation of cancer cells in a dose-dependent manner . Molecular docking studies reveal that these compounds bind in the active site of c-Met , potentially disrupting its function and leading to the inhibition of cancer cell growth.
Biochemical Pathways
Compounds that target c-met are known to affect thePI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell growth, survival, and metabolism . Inhibition of this pathway can lead to the suppression of tumor growth and metastasis .
Result of Action
The compound has been found to exhibit antiproliferative activity against cancer cells . It inhibits the growth of cancer cells in a dose-dependent manner . The cytolytic activity, which refers to the destruction of the cell membrane, is also markedly inhibited .
properties
IUPAC Name |
2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-3-4-9-20-15-17-12-10-7-5-6-8-11(10)16-13(12)14(19)18(15)2/h5-8,16H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLYIDUNLDYLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1C)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one |
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